molecular formula C14H15ClN4O3 B605696 Avadomide hydrochloride CAS No. 1398053-45-6

Avadomide hydrochloride

Cat. No.: B605696
CAS No.: 1398053-45-6
M. Wt: 322.75 g/mol
InChI Key: BVJRNKXVSYLNFD-UHFFFAOYSA-N
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Description

Avadomide hydrochloride is a novel, small molecule that modulates cereblon, a protein involved in the ubiquitin-proteasome system. This compound exhibits potential antineoplastic, antiangiogenic, and immunomodulatory activities. It is primarily investigated for its efficacy in treating various types of cancer, including diffuse large B-cell lymphoma and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Avadomide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction Products: Reduced forms of quinazolinone derivatives.

    Substitution Products: Halogenated quinazolinone derivatives.

Scientific Research Applications

Avadomide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Avadomide hydrochloride exerts its effects by binding to cereblon, a substrate receptor in the cullin-4 RING E3 ubiquitin ligase complex. This binding promotes the recruitment and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos and Ikaros. The degradation of these transcription factors leads to:

Comparison with Similar Compounds

Uniqueness of Avadomide Hydrochloride:

Biological Activity

Avadomide hydrochloride, also known as CC-122, is a novel cereblon E3 ligase modulator (CELMoD) that has gained attention for its potential therapeutic applications in oncology, particularly in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL). This article provides a comprehensive overview of the biological activity of avadomide, including its mechanisms of action, preclinical and clinical findings, and implications for treatment.

Avadomide exerts its biological effects primarily through its interaction with cereblon, a component of the cullin 4 E3 ubiquitin ligase complex. Upon binding to cereblon, avadomide promotes the ubiquitination and subsequent degradation of hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to:

  • Decreased proliferation of malignant B cells.
  • Increased apoptosis in these cells.
  • Enhanced activation of T cells and natural killer (NK) cells, which are crucial components of the immune response .

Preclinical Studies

Preclinical studies have demonstrated that avadomide has significant antitumor activity across various DLBCL cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes. Notably, avadomide has shown greater potency compared to lenalidomide, another CELMoD agent, by inducing more substantial degradation of Aiolos and Ikaros and enhancing tumor cell apoptosis .

Table 1: Comparison of Avadomide and Lenalidomide

FeatureAvadomide (CC-122)Lenalidomide
MechanismCereblon modulatorCereblon modulator
PotencyHigherModerate
Target Cell TypesABC & GCB DLBCLPrimarily ABC DLBCL
Induces ApoptosisYesYes
T-cell ActivationSignificantModerate

Clinical Findings

Avadomide has been evaluated in several clinical trials for its efficacy in treating relapsed or refractory DLBCL. A notable phase I study reported that avadomide monotherapy demonstrated an overall response rate (ORR) of 28%, with a complete response (CR) rate of 9% among treated patients. The study also indicated that the recommended phase II dose was 3 mg administered on a 5/7-day schedule .

Case Study Insights

  • Patient Demographics : In a multicenter trial involving patients with relapsed/refractory DLBCL, 14 patients were treated with avadomide.
  • Safety Profile : The treatment was generally well tolerated, with a low incidence of discontinuations due to adverse events. However, dose adjustments were necessary for some patients due to mild side effects such as edema .
  • Biomarker Analysis : Peripheral blood samples showed a significant reduction in Aiolos levels post-treatment, indicating effective target engagement. Additionally, T-cell activation was evidenced by increased secretion of cytokines such as IL-2 and IFN-γ .

Pharmacodynamics and Immune Modulation

Avadomide not only targets malignant cells but also modulates the immune system:

  • T-cell Activation : Increased levels of activated T-cells were observed within two weeks of treatment initiation. Specifically, memory and activated CD8+ T-cells increased by 214% and 111%, respectively .
  • Cytokine Release : The drug significantly upregulated cytokine production, which is essential for enhancing immune responses against tumors .
  • NK Cell Activity : Avadomide has been shown to activate NK cells, contributing to antibody-dependent cell-mediated cytotoxicity against tumor cells .

Properties

CAS No.

1398053-45-6

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H

InChI Key

BVJRNKXVSYLNFD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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